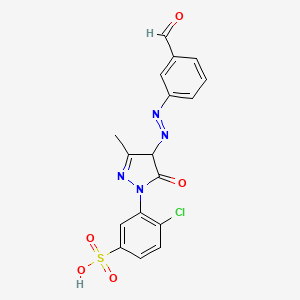
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a chemical compound with a complex structure It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanoic acid with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under mild or harsh conditions, depending on the reactivity of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amide may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted amides or other derivatives.
科学研究应用
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-methylpentanamide: A related compound with a similar structure but different substituents.
N-propylpentanamide: Another related compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
88018-46-6 |
|---|---|
分子式 |
C15H33ClN2O |
分子量 |
292.89 g/mol |
IUPAC 名称 |
N-[(dipropylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H32N2O.ClH/c1-6-10-17(11-7-2)12-16-15(18)14(9-4)13(5)8-3;/h13-14H,6-12H2,1-5H3,(H,16,18);1H |
InChI 键 |
SISVWFWPOBWDGD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CNC(=O)C(CC)C(C)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















